molecular formula C9H8ClN3O B12047134 6-Chloro-N-hydroxyindole-3-carboxamidine

6-Chloro-N-hydroxyindole-3-carboxamidine

Cat. No.: B12047134
M. Wt: 209.63 g/mol
InChI Key: DWLJGJLTENYVAQ-UHFFFAOYSA-N
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Description

6-Chloro-N-hydroxyindole-3-carboxamidine is a chemical compound with the molecular formula C9H8ClN3O It is a derivative of indole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-hydroxyindole-3-carboxamidine typically involves the chlorination of indole derivatives followed by the introduction of the hydroxy and carboxamidine groups. One common method includes the reaction of 6-chloroindole with hydroxylamine and subsequent treatment with cyanamide under controlled conditions. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar chemical reactions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process may involve crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-hydroxyindole-3-carboxamidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The chlorine atom in the compound can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyindole derivatives, while substitution reactions can produce a variety of substituted indoles.

Scientific Research Applications

6-Chloro-N-hydroxyindole-3-carboxamidine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroindole: A precursor in the synthesis of 6-Chloro-N-hydroxyindole-3-carboxamidine.

    N-Hydroxyindole-3-carboxamidine: A similar compound without the chlorine atom.

    Indole-3-carboxamidine: Another related compound with different functional groups.

Uniqueness

This compound is unique due to the presence of both the chlorine and hydroxy groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

6-chloro-N'-hydroxy-1H-indole-3-carboximidamide

InChI

InChI=1S/C9H8ClN3O/c10-5-1-2-6-7(9(11)13-14)4-12-8(6)3-5/h1-4,12,14H,(H2,11,13)

InChI Key

DWLJGJLTENYVAQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C=C1Cl)NC=C2/C(=N\O)/N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2C(=NO)N

Origin of Product

United States

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